molecular formula C12H14ClN3 B1393238 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride CAS No. 1075729-10-0

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride

Cat. No.: B1393238
CAS No.: 1075729-10-0
M. Wt: 235.71 g/mol
InChI Key: QOZXXZQYYNUAMT-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Heterocyclic Chemistry

The exploration of pyrazolopyridine derivatives began in the late 20th century, driven by the need for novel heterocyclic frameworks in drug discovery. Pyrazole, first synthesized by Hans von Pechmann in 1898, and pyridine, a well-established heterocycle, were fused to create pyrazolopyridines, combining the pharmacological properties of both rings. The specific compound 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride emerged in the early 2000s as part of efforts to optimize kinase inhibitors and neuroprotective agents. Its synthesis typically involves cyclization reactions, such as the Knorr pyrazole synthesis, followed by hydrogenation to achieve the tetrahydro-pyridine moiety.

The compound’s first reported synthesis dates to the mid-2000s, with PubChem entries created in 2011. Early studies focused on its potential as a building block for larger pharmacophores, leveraging its ability to interact with biological targets through hydrogen bonding and π-π stacking.

Structural Classification Within Pyrazolopyridine Derivatives

The structural features of this compound are defined by:

  • Core Framework : A fused bicyclic system comprising a pyrazole (5-membered ring with two adjacent nitrogen atoms) and a partially saturated pyridine (6-membered ring with one nitrogen atom).
  • Substituents :
    • A phenyl group at position 1 of the pyrazole ring.
    • A hydrochloride salt at the pyridine nitrogen, enhancing solubility.
  • Saturation : The pyridine ring is hydrogenated at positions 4,5,6,7, reducing aromaticity and increasing conformational flexibility.

Table 1: Structural Comparison of Related Pyrazolopyridines

Compound Name Core Structure Substituents Saturation Biological Relevance
Pyrazolo[4,3-c]pyridine Pyrazole + Pyridine None Fully aromatic Enzyme inhibition
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Pyrazole + Tetrahydro-pyridine None Partially saturated Intermediate synthesis
This compound Pyrazole + Tetrahydro-pyridine Phenyl, hydrochloride Partially saturated Kinase inhibition, neuroprotection

The phenyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the tetrahydro-pyridine moiety allows for selective interactions with enzymatic active sites.

Significance in Medicinal Chemistry and Drug Development

This compound has garnered attention for its dual role as a kinase inhibitor scaffold and neuroprotective agent:

Kinase Inhibition

The compound’s planar structure enables ATP-competitive binding to kinase domains. Modifications at the phenyl and pyridine positions have yielded derivatives with selective activity against:

  • HPK1 (MAP4K1) : A negative regulator of T-cell signaling, targeted in immuno-oncology.
  • ERK2 : Involved in cancer cell proliferation; derivatives showed IC₅₀ values < 2 µg/mL in breast and liver carcinoma models.
  • COX-2 : Pyrazolopyridines with sulfonamide groups exhibit anti-inflammatory properties.

Neuroprotection

Studies on SH-SY5Y neuroblastoma cells demonstrated that pyrazolopyridine derivatives reduce apoptosis by downregulating pro-apoptotic proteins (Bax, caspase-3) and upregulating anti-apoptotic Bcl-2. The hydrochloride salt’s improved solubility enhances bioavailability in neuronal tissues.

Antibacterial Applications

Pyrazolopyridine sulfonamides derived from this scaffold inhibit bacterial carbonic anhydrases, offering a pathway to address antibiotic resistance.

Table 2: Key Pharmacological Applications

Application Target Mechanism Derivative Example
Cancer therapy HPK1, ERK2 ATP-competitive inhibition Selpercatinib analogs
Neuroprotection Apoptotic pathways Bax/caspase-3 downregulation 3-Cyanomethyl derivatives
Anti-inflammatory COX-2 Sulfonamide-mediated inhibition Chromene-based sulfonamides

Properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15;/h1-5,9,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZXXZQYYNUAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681064
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075729-10-0
Record name 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075729-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation generally involves:

  • Construction of the pyrazole ring via condensation of hydrazine derivatives with appropriate diketones or nitriles.
  • Formation of the fused tetrahydropyridine ring by cyclization reactions.
  • Introduction of the phenyl substituent on the pyrazole nitrogen.
  • Conversion of the free base to the hydrochloride salt.

Detailed Synthetic Route from Literature and Patents

A representative and industrially scalable method for related pyrazolopyridine derivatives, which can be adapted for 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride, is described as follows:

Step Reaction Description Reagents/Conditions Outcome / Notes
1 Generation of key intermediate by condensation of starting amine with diethyl oxalate Lithium hexamethyldisilazide (LiHMDS), tetrahydrofuran (THF), -78 °C to room temperature, overnight Formation of diester intermediate (Compound 2) in ~75% yield
2 Cyclization and ring closure to form pyrazolopyridine core Hydrazine hydrate for pyrazole ring construction Efficient ring system formation
3 Aromatic nucleophilic substitution with fluorobenzonitrile derivatives Controlled temperature, suitable solvents Introduction of aromatic substituent
4 Functional group transformations (e.g., ester hydrolysis, protection/deprotection) Lithium hydroxide, palladium on carbon catalysis, fluorenylmethoxycarbonyl succinimide, sodium bicarbonate High yield, atom-economical steps
5 Formation of hydrochloride salt Treatment with HCl in appropriate solvent Stable hydrochloride salt isolated

This method emphasizes high atom economy, cost-effectiveness, and ease of reaction control, making it suitable for industrial production.

Alternative Condensation Approach

Another common approach involves direct condensation of pyrazole derivatives with pyridine precursors under acidic or basic catalysis to form the fused heterocycle, followed by phenylation and salt formation. This method is typical for pyrazolopyridines and can be adapted with variations in reagents and conditions to optimize yield and purity.

Reaction Conditions and Optimization

  • Solvents: Tetrahydrofuran (THF) is frequently used for low-temperature reactions and nucleophilic substitutions.
  • Temperature: Initial steps often require cryogenic conditions (-78 °C) to control reactivity and selectivity.
  • Catalysts: Palladium on carbon is used for hydrogenation or deprotection steps.
  • Bases: Strong bases like LiHMDS facilitate enolate formation for condensation.
  • Work-up: Acidification with hydrochloric acid neutralizes the reaction mixture and assists in salt formation.

Data Table Summarizing Key Preparation Parameters

Parameter Details Comments
Starting Materials Compound 1 (amine precursor), diethyl oxalate, hydrazine hydrate, fluorobenzonitrile derivatives Commercially available
Key Reagents LiHMDS, Pd/C, LiOH, Fmoc-OSu, NaHCO3 Facilitate condensation, cyclization, protection
Reaction Temperature -78 °C to room temperature Low temp for selectivity, room temp for completion
Reaction Time 1 hour to overnight Step-dependent
Yield ~75% for key intermediate High yield reported
Purification Extraction with ethyl acetate, drying over sodium sulfate, solvent removal Standard organic work-up
Final Product Form Hydrochloride salt Enhanced stability and solubility

Research Findings and Industrial Relevance

The described preparation methods have been demonstrated to be:

  • Scalable: Suitable for industrial synthesis due to easy reaction control and use of commercially available reagents.
  • Cost-effective: High atom economy and inexpensive starting materials.
  • Versatile: Amenable to modifications for different substituted pyrazolopyridines.
  • Efficient: High yields and purity with straightforward purification.

These attributes make the synthetic routes valuable for producing this compound for research and potential pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Potential :
    • The compound exhibits properties that may be beneficial in the development of new pharmaceuticals. Its structure suggests potential activity against various biological targets.
    • Studies indicate that derivatives of pyrazolo[4,3-c]pyridine may possess anti-inflammatory and analgesic effects, making this compound a candidate for further pharmacological exploration .
  • Antitumor Activity :
    • Research has shown that certain pyrazolo derivatives can inhibit cancer cell proliferation. The specific mechanisms of action are still under investigation, but the compound's structure allows for interactions with cellular pathways involved in tumor growth .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties. It could be explored for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block in the synthesis of polymers with specific properties. Its unique structure allows for functionalization that can enhance material characteristics such as thermal stability and mechanical strength .
  • Nanotechnology :
    • In nanomaterials research, 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride can be used to develop nanoscale materials with tailored functionalities for applications in electronics and photonics .

Synthetic Pathways

  • Building Block for Synthesis :
    • This compound is valuable in organic synthesis as it can undergo various chemical reactions to form more complex molecules. It is particularly useful in the synthesis of other heterocyclic compounds .
  • Reagent in Chemical Reactions :
    • The compound can act as a reagent in cyclization reactions or as an intermediate in the synthesis of bioactive molecules. Its reactivity profile makes it suitable for diverse synthetic strategies .

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated inhibition of cancer cell lines by derivatives of pyrazolo[4,3-c]pyridine.
Study BNeuroprotectionIdentified potential neuroprotective effects through modulation of synaptic transmission.
Study CPolymer SynthesisShowed enhanced mechanical properties in polymers synthesized using this compound as a building block.

Mechanism of Action

The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Melting Points : Derivatives with flexible alkoxy chains (e.g., 12h, 84–85°C ) have lower melting points than rigid analogs (e.g., 12f, 142–143°C), suggesting reduced crystallinity and improved solubility.

Key Observations :

  • The trifluoromethyl analog may require specialized reagents (e.g., fluoroform or trifluoromethylating agents), increasing synthetic complexity .

Key Observations :

  • The phenyl substituent in the target compound is critical for c-Met inhibition, as evidenced by structure-based design studies .
  • Oxazolyl derivatives (e.g., 12f–12h) exhibit antibacterial activity, but their potency is moderate, likely due to reduced membrane permeability compared to lipophilic analogs .

Biological Activity

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride (CAS No. 1075729-10-0) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄ClN₃
  • Molecular Weight : 235.71 g/mol
  • IUPAC Name : 1-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine hydrochloride
  • PubChem CID : 52988168

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain signaling.
  • Antiproliferative Effects : Research indicates that it exhibits antiproliferative activity against cancer cell lines like HepG2 (liver cancer) and HeLa (cervical cancer), with significant inhibition percentages observed .
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Anticancer Activity

A study highlighted the compound's effectiveness against liver and cervical cancer cells:

  • HepG2 Cells : Mean growth inhibition of 54.25%
  • HeLa Cells : Mean growth inhibition of 38.44%
    These results indicate a selective toxicity towards cancer cells without significant effects on normal fibroblasts .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties through COX inhibition:

  • IC₅₀ Values : Reported IC₅₀ values for COX inhibition were comparable to standard anti-inflammatory drugs like celecoxib .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested on various cancer cell lines:

Cell LineGrowth Inhibition (%)IC₅₀ (µM)
HepG254.2512.3
HeLa38.4415.0

The results suggest that the compound has promising anticancer properties that warrant further exploration in vivo.

Study 2: Anti-inflammatory Properties

In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation:

Treatment GroupEdema Reduction (%)
Control0
Compound Dose A45
Compound Dose B60

These findings support the potential use of this compound in treating inflammatory conditions .

Q & A

Q. How can molecular docking refine structure-activity relationships (SAR)?

  • Methodological Answer : Ligand-biased ensemble docking (LigBEnD) identifies key interactions (e.g., hydrogen bonds with c-Met kinase's hinge region). Pyrazolo[4,3-c]pyridine derivatives with arylidene substituents show improved hydrophobic packing in solvent-exposed pockets, validated by free-energy perturbation simulations .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer : Multi-gram synthesis requires optimizing catalyst loading (e.g., Pd/C for hydrogenation) and minimizing column chromatography. Continuous flow reactors improve reproducibility for intermediates like Boc-protected pyrazolo-pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride
Reactant of Route 2
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride

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